molecular formula C21H27NO3S B256449 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

Katalognummer B256449
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: IWELNBZKOYHQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities.

Wirkmechanismus

The mechanism of action of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the GABAergic and glutamatergic systems. 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X may also interact with ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been shown to have several biochemical and physiological effects in animal models. These include the inhibition of pro-inflammatory cytokine production, reduction of pain sensitivity, and anticonvulsant activity. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is its unique chemical structure, which may provide a novel target for drug development. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has demonstrated potential therapeutic effects in several animal models, indicating its potential for future clinical applications. However, one limitation of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X is the lack of human studies, which makes it difficult to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the study of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X. One direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, human studies are needed to determine the safety and efficacy of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X in humans. Other future directions may include the development of new analogs or derivatives of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X with improved pharmacological properties.

Synthesemethoden

The synthesis of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X involves several steps, including the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with piperidine to form the intermediate compound, which is then reacted with benzyl bromide to yield the final product. The purity and yield of 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X can be optimized through various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and anticonvulsant effects. In vitro and in vivo studies have shown that 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. Additionally, 4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine X has demonstrated anticonvulsant activity in a rat model of epilepsy.

Eigenschaften

Produktname

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperidine

Molekularformel

C21H27NO3S

Molekulargewicht

373.5 g/mol

IUPAC-Name

4-benzyl-1-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C21H27NO3S/c1-16-17(2)21(10-9-20(16)25-3)26(23,24)22-13-11-19(12-14-22)15-18-7-5-4-6-8-18/h4-10,19H,11-15H2,1-3H3

InChI-Schlüssel

IWELNBZKOYHQAB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Kanonische SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.